3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Description
3-{5-(2-Thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound featuring a unique structure that combines a thienyl group, a trifluoromethylphenyl group, and a pyrrole ring
Properties
IUPAC Name |
3-[5-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)12-3-1-4-14(11-12)22-13(7-9-17(23)24)6-8-15(22)16-5-2-10-25-16/h1-6,8,10-11H,7,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLIKPNBASSACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the thienyl and trifluoromethylphenyl groups through coupling reactions. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2,5-Difluorophenyl isocyanate
Uniqueness
3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
